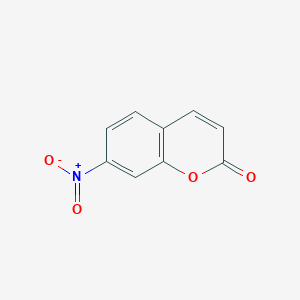

7-硝基香豆素

描述

Synthesis Analysis

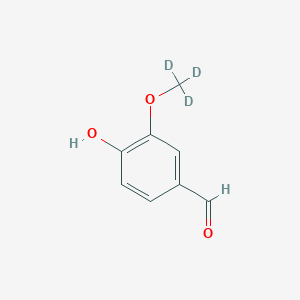

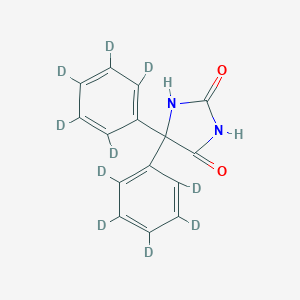

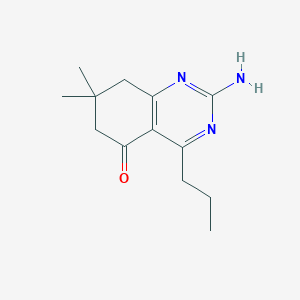

The synthesis of nitrocoumarin derivatives has been widely studied, demonstrating various methods to introduce nitro groups into the coumarin nucleus. Notable approaches include the nitration of coumarin precursors and multicomponent reactions. For instance, an efficient method for synthesizing 3,4-dihydro-7-nitrocoumarin derivatives involves an isocyanide-based four-component reaction, highlighting the versatility of synthesis strategies for nitrocoumarin compounds without the use of catalysts or activators at room temperature (Rezayan, 2012).

Molecular Structure Analysis

The molecular structure of nitrocoumarins, including 7-Nitrocoumarin, is crucial for understanding their chemical behavior and biological activity. X-ray diffraction analysis has been used to characterize compounds like 3-Nitro-4-hydroxycoumarin, providing detailed insights into their crystalline structures and intramolecular interactions (Naveen et al., 2006).

Chemical Reactions and Properties

Nitrocoumarins participate in a variety of chemical reactions, including Diels-Alder reactions, demonstrating their versatility as chemical intermediates. The [4 + 2] cycloadditions of 3-nitrocoumarins with various dienes in aqueous medium have been explored, leading to the synthesis of complex structures like nitrotetrahydrobenzo[c]chromenones and dihydrodibenzo[b,d]furans, showcasing the reactivity of nitrocoumarins under different conditions (Amantini et al., 2003).

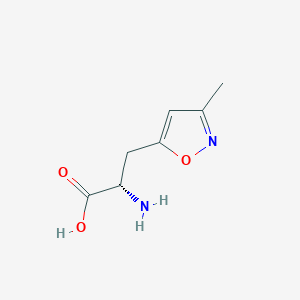

科学研究应用

抗炎和抗氧化特性:França等人(2021年)的研究发现,6,7-二甲氧基-3-硝基香豆素减少了大鼠结扎诱导的牙周炎中的炎症性骨质流失,并增加了血红素氧化酶-1的表达水平,表明具有潜在的抗炎和抗氧化作用(França等人,2021年)。

药理学探针:Pelkonen等人(2000年)描述了7-羟基香豆素作为CYP2A6的探针,CYP2A6是一种参与尼古丁代谢和各种药物和致癌物的氧化代谢的细胞色素P450酶(Pelkonen et al., 2000)。

抗组胺和抗过敏作用:Buckle等人(1979年)报告称,7-硝基香豆素衍生物可以抑制大鼠的组胺释放,并拮抗过敏反应中缓慢反应物质的作用,暗示在过敏反应中可能有潜在用途(Buckle et al., 1979)。

癌症研究:Finn等人(2005年)观察到,将人类恶性黑色素瘤细胞暴露于6-硝基-7-羟基香豆素可以调节p38 MAP激酶的磷酸化,影响黑色素生成和细胞分化,表明在癌症治疗中可能有潜在的治疗应用(Finn et al., 2005)。

凝血抑制:M等人(2005年)的研究表明,7-硝基香豆素衍生物可以作为维生素K环氧还原酶的竞争性抑制剂,这对于形成凝血因子至关重要,表明在凝血过程中可能有潜在的医学应用(M et al., 2005)。

神经药理学:Volke等人(1997年)证明,一氧化氮合酶抑制剂7-硝基吲唑在焦虑模型中表现出类抗焦虑特性,暗示其在神经精神疾病中的作用(Volke et al., 1997)。

神经保护作用:Hantraye等人(1996年)发现,7-硝基吲唑可以保护MPTP处理的狒狒免受多巴胺耗竭和认知缺陷的影响,表明具有潜在的神经保护应用(Hantraye等人,1996年)。

安全和危害

未来方向

Future research could focus on the development of 3-aminocoumarin-based compounds, including 7-Nitrocoumarin, using greener and eco-friendly methods . The significant biological activities and unique properties of coumarin derivatives have played an important role in the development of novel drugs .

属性

IUPAC Name |

7-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECDQPYFOEVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348772 | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrocoumarin | |

CAS RN |

19063-58-2 | |

| Record name | 7-Nitrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)

![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)